Product packaging for O-(3-Methoxyphenyl)hydroxylamine(Cat. No.:CAS No. 89232-58-6)

O-(3-Methoxyphenyl)hydroxylamine

Cat. No.: B3058384
CAS No.: 89232-58-6
M. Wt: 139.15 g/mol
InChI Key: HBVPPDVQLQJLAX-UHFFFAOYSA-N
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Description

Historical Context of O-Substituted Hydroxylamines in Organic Synthesis

O-substituted hydroxylamines represent a class of organic compounds that have a rich history in synthetic chemistry. Historically, their preparation has relied on methods like the alkylation of N-hydroxyphthalimide (NHPI), which provides a reliable route but often requires multiple protection and deprotection steps. nih.gov The development of synthetic methodologies for hydroxylamines has been driven by their utility as versatile reagents.

A significant area of their application has been in the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. rsc.orgresearchgate.net Reagents derived from hydroxylamines, where the oxygen is substituted with a good leaving group, have shown considerable potential as electrophilic aminating agents. rsc.orgrsc.org This reactivity allows for the introduction of an amino group into various organic molecules without the need for expensive metal catalysts. rsc.orgrsc.org

Over the years, synthetic strategies have evolved to become more efficient and selective. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of N-arylhydroxylamines from aryl halides. organic-chemistry.org More recent advancements have focused on developing greener and more sustainable production methods. For example, microwave-assisted synthesis has been explored to speed up reaction times. smolecule.com The historical development of synthetic routes to O-substituted hydroxylamines has expanded their accessibility and, consequently, their application in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

Significance of the Methoxy-Substituted Phenyl Moiety in Chemical Scaffolds

The methoxy-substituted phenyl group is a common and significant structural motif in many chemical scaffolds, particularly in medicinal chemistry. The methoxy (B1213986) group (-OCH3) is a non-lipophilic substituent that can have a profound impact on a molecule's biological activity and physicochemical properties. tandfonline.com

One of the key advantages of incorporating a methoxy group is its ability to act as a hydrogen bond acceptor, which can enhance the binding affinity of a molecule to its biological target, such as a protein pocket. tandfonline.comresearchgate.net Unlike more lipophilic groups, the methoxy group can improve potency without significantly increasing the molecule's lipophilicity, which is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.com In some cases, replacing a hydrogen atom with a methoxy group has led to a substantial improvement in a compound's potency. tandfonline.com

The position of the methoxy group on the phenyl ring is also crucial. The 3-methoxy (or meta-methoxy) substitution pattern, as seen in O-(3-Methoxyphenyl)hydroxylamine, influences the electronic properties and conformation of the molecule. This specific substitution is found in various therapeutic agents, including some with anticancer effects. nih.gov The presence of the methoxy group can influence a compound's metabolic stability and its interactions with biological systems. researchgate.net However, it is also recognized that methoxy groups can be a site of metabolic O-demethylation. researchgate.net The strategic placement of methoxy groups is therefore a key consideration in drug design and the development of new chemical entities.

Overview of Research Domains Involving this compound

This compound and its derivatives are utilized in several domains of chemical research, primarily leveraging the reactivity of the hydroxylamine (B1172632) functionality and the structural features of the methoxy-phenyl group.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules. smolecule.com The hydroxylamine group can react with aldehydes and ketones to form oximes, which are themselves important functional groups and precursors for other transformations. wikipedia.org Its use as a building block is central to creating nitrogen-containing compounds.

Medicinal Chemistry: A significant area of application is in drug discovery and medicinal chemistry. Hydroxylamine derivatives are recognized as valuable building blocks for pharmaceuticals. researchgate.netresearchgate.net Specifically, this compound has been used in the synthesis of compounds with potential therapeutic applications, including the development of anticancer agents. chembk.com The broader class of hydroxylamines has been investigated for various biological activities, including as enzyme inhibitors. smolecule.com For example, derivatives have been studied for their ability to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer-related immune suppression.

Agrochemicals: Similar to its role in pharmaceutical synthesis, this compound can be an intermediate in the creation of new agrochemicals. smolecule.com

The research applications are a direct consequence of the compound's chemical properties, which allow for its incorporation into a diverse range of molecular architectures designed for specific biological or material functions.

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
Molecular Formula C₇H₉NO₂PubChem nih.gov
Molecular Weight 139.15 g/mol PubChem nih.gov
Canonical SMILES COC1=CC(=CC=C1)ONPubChem nih.gov
InChI Key HBVPPDVQLQJLAX-UHFFFAOYSA-NPubChem nih.gov
CAS Number 89232-58-6PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2 B3058384 O-(3-Methoxyphenyl)hydroxylamine CAS No. 89232-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-(3-methoxyphenyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-9-6-3-2-4-7(5-6)10-8/h2-5H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVPPDVQLQJLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531839
Record name O-(3-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89232-58-6
Record name O-(3-Methoxyphenyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Strategies for the Preparation of O-(3-Methoxyphenyl)hydroxylamine

The synthesis of O-arylhydroxylamines, such as this compound, can be achieved through several strategic approaches. These methods often involve amination, alkylation, the use of protected hydroxylamine (B1172632) precursors, and arylation reactions.

Electrophilic amination represents another pathway. wiley-vch.de Early examples of copper-catalyzed electrophilic amination utilized Grignard reagents with O-sulfonyloximes as aminating agents. wiley-vch.de More recent developments have focused on the use of hydroxylamine derivatives as powerful aminating reagents for arene C-H and X-H aminations (where X can be O, N, S, or P). nih.gov

Protected hydroxylamine precursors are instrumental in the synthesis of O-substituted hydroxylamines. N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) offers a rapid and high-yield route to alkoxyamine hydrochlorides from alkyl bromides, notably avoiding the use of hazardous hydrazine (B178648). nih.gov The synthesis of (Boc)2NOH itself can be achieved in high yield from BzONH2.HCl. nih.gov The subsequent reaction of (Boc)2NOH with an alkyl bromide, facilitated by a base such as DBU or Hünig's base in DMF, can be accelerated by heating to provide the desired product, typically within one to two hours. nih.gov

Another key precursor is tert-butyl N-hydroxycarbamate, also known as N-Boc-hydroxylamine. mdpi.com This compound can be prepared by reacting hydroxylamine hydrochloride with di-tert-butyl dicarbonate (B1257347) in the presence of potassium carbonate. mdpi.com Its utility has been demonstrated in various applications, including its use in generating t-Boc–N=O for Diels-Alder reactions. mdpi.com

Table 1: Properties of Protected Hydroxylamine Precursors

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N,N'-di-tert-butoxycarbonylhydroxylamine 85006-25-3 C10H19NO5 233.26 67-70
tert-Butyl N-hydroxycarbamate 3601-63-0 C5H11NO3 133.15 Not specified

Note: Data sourced from various chemical suppliers and literature. mdpi.comsigmaaldrich.com

The direct arylation of hydroxylamine equivalents is a significant strategy for synthesizing O-arylhydroxylamines. Palladium-catalyzed O-arylation of ethyl acetohydroximate has emerged as an efficient method. organic-chemistry.orgnih.gov This approach allows for the coupling of a hydroxylamine equivalent with a variety of aryl halides (chlorides, bromides, and iodides), offering broad substrate scope and short reaction times. organic-chemistry.orgnih.gov The use of bulky biarylphosphine ligands is crucial for the success of this transformation. organic-chemistry.org The resulting O-arylated products can then be hydrolyzed to the free O-arylhydroxylamines. nih.gov

Another approach involves the metal-free O-arylation of N-hydroxyphthalimide with diaryliodonium salts. researchgate.net This method is notable for its mild reaction conditions and rapid execution. researchgate.net Additionally, palladium-catalyzed coupling of protected hydroxylamines with aryl bromides, chlorides, and iodides has been achieved using specific phosphine (B1218219) ligands like BippyPhos, overcoming limitations of previous copper-catalyzed methods. acs.org

This compound as a Synthetic Reagent

This compound is a valuable reagent in organic synthesis, particularly in the formation of oximes and the construction of heterocyclic systems.

Oximes are chemical compounds with the general formula RR'C=NOH, formed by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.org O-substituted hydroxylamines, such as this compound, react with aldehydes and ketones to form O-substituted oximes. This condensation reaction is a fundamental transformation in organic chemistry. wikipedia.orgscribd.comnsf.gov

The formation of oximes is a versatile tool for introducing a nitrogen heteroatom into a molecule. nih.gov The reaction typically proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon. scribd.com this compound serves as a precursor for synthesizing various compounds, including pharmaceuticals and agrochemicals. smolecule.com The resulting O-aryl oximes can undergo further transformations, such as the Beckmann rearrangement to form amides or a organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement to synthesize substituted benzofurans. organic-chemistry.orgnih.govscribd.com

Table 2: Examples of Oxime Formation Reactions

Carbonyl Compound Reagent Product Type
Aldehyde (R-CHO) Hydroxylamine (NH2OH) Aldoxime
Ketone (RR'C=O) Hydroxylamine (NH2OH) Ketoxime
Acetophenone (B1666503) Hydroxylamine Hydrochloride Acetophenone Oxime
Cyclohexanone Hydroxylamine Hydrochloride Cyclohexanone Oxime

Note: This table provides general examples of oxime formation. wikipedia.orgscribd.comorgsyn.org

O-arylhydroxylamines are key building blocks for the synthesis of various heterocyclic compounds. One significant application is the synthesis of substituted benzofurans. organic-chemistry.orgnih.gov The O-arylated products derived from the palladium-catalyzed coupling of ethyl acetohydroximate can be directly converted into benzofurans. organic-chemistry.orgnih.gov This transformation often involves a tandem rearrangement and cyclization under acidic conditions. researchgate.net

Furthermore, O-substituted hydroxylamines are utilized in the synthesis of N-aryl[3,4-d]pyrazolopyrimidines. By employing electron-deficient hydroxylamines, the intermediate oxime can be formed with high diastereoselectivity, which then undergoes cyclization to form the N-N bond of the pyrazolopyrimidine ring system. nih.gov

Applications in the Synthesis of Heterocyclic Compounds

Isoxazole (B147169) Derivative Synthesis

This compound is a key precursor for the synthesis of isoxazole derivatives, which are five-membered heterocyclic compounds with a nitrogen and an oxygen atom adjacent to each other. A primary method for this synthesis involves the reaction of the hydroxylamine derivative with α,β-unsaturated ketones, known as chalcones. orientjchem.org The reaction proceeds via a cyclization reaction with hydroxylamine hydrochloride, often in the presence of a base like sodium acetate (B1210297) and refluxed in ethanol (B145695) for several hours. orientjchem.org

The general mechanism involves the initial formation of a chalcone (B49325), typically through a Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with an acetophenone (in this case, 3-methoxy acetophenone). orientjchem.org The resulting chalcone is then treated with the hydroxylamine derivative. The reaction is a form of ketone addition, leading to an imine and subsequent heterocycle formation. wpmucdn.com Under acidic conditions, the ketone's oxygen is protonated, followed by a nucleophilic attack from the hydroxylamine's nitrogen atom. wpmucdn.com A series of proton transfers and the elimination of a water molecule lead to the formation of the stable isoxazole ring. wpmucdn.comwpmucdn.com

Alternative methods for isoxazole synthesis that can accommodate this compound include the reaction with 1,3-diketones or 3-(dimethylamino)-1-arylprop-2-en-1-ones in aqueous media, which offers an environmentally benign route with high yields and mild reaction conditions. nih.govnih.gov

Table 1: Synthesis of Isoxazole Derivatives

Reactants Catalyst/Reagents Conditions Product Type Yield (%) Reference
Substituted Chalcones, Hydroxylamine Hydrochloride Sodium Acetate, Ethanol Reflux, 6 hours Isoxazole Derivatives 70-85 orientjchem.org
Chalcones, Hydroxylamine Hydrochloride 40% KOH, Ethyl Alcohol Reflux, 12 hours 3,5-Disubstituted Isoxazoles 45-63 nih.gov
Pyrazole (B372694) Derivative Synthesis

Pyrazole derivatives, five-membered heterocycles with two adjacent nitrogen atoms, can be synthesized using methodologies where this compound serves as a precursor or a component in a multi-step synthesis. One common route involves the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. While not a direct reaction of this compound, related structures are used. For instance, pyrazoles can be formed from 1,3-diketone intermediates which are then reacted with hydrazine monohydrate. nih.gov

A more direct application involves the conversion of ester derivatives into hydroxamic acids using hydroxylamine hydrochloride and a base like sodium methoxide. nih.gov These hydroxamic acids can then be utilized in subsequent steps to form the pyrazole core. Additionally, multicomponent reactions offer a pathway to highly substituted pyrazoles. A palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org Another approach involves the reaction of terminal alkynes with aldehydes, followed by treatment with iodine and then hydroxylamine to yield 3,5-disubstituted isoxazoles, a related heterocycle that can sometimes be converted to pyrazoles. organic-chemistry.org

Table 2: Selected Pyrazole Synthesis Methods

Starting Materials Reagents Key Intermediate/Product Reference
Ester Derivatives Hydroxylamine Hydrochloride, NaOCH3 Hydroxamic Acid nih.gov
1,3-Diketones Hydrazine Monohydrate 3,4,5-Substituted Pyrazoles nih.gov
Primary Amines, 2,4-Pentanedione O-(4-Nitrobenzoyl)hydroxylamine N-Substituted Pyrazoles acs.org
Synthesis of Related Nitrogen-Containing Heterocycles

The reactivity of this compound extends to the synthesis of other nitrogen-containing heterocycles beyond isoxazoles and pyrazoles. Catalytic dehydrative cyclization is a powerful, environmentally friendly method for forming such structures. pitt.edu This approach can be applied to β- or γ-hydroxy amides, derived from this compound, to yield the corresponding oxazolines, oxazines, or isoxazolines under mild, metal-catalyzed conditions. pitt.edu For example, the condensation of carboxylic acids with amino alcohols using a boronic acid catalyst proceeds through an amidation strategy to form the heterocyclic ring. pitt.edu

Utility in Nitrogen Insertion Reactions and Amine Synthesis

This compound and its derivatives are valuable reagents for nitrogen insertion and the synthesis of amines. Palladium-catalyzed cross-coupling reactions between aryl halides (bromides, chlorides, and iodides) and hydroxylamines, in the presence of a suitable ligand like BippyPhos and a base such as cesium carbonate, yield N-arylhydroxylamine products. organic-chemistry.org These products are versatile intermediates in organic synthesis.

Furthermore, copper-catalyzed N-arylation of hydroxylamines with aryl iodides provides another efficient route to N-arylhydroxylamine derivatives with broad functional group tolerance. organic-chemistry.org In a different approach, electrophilic amination of diorganozinc nucleophiles with hydroxylamine-based reagents can produce both secondary and tertiary amines in good yields. organic-chemistry.org

Generation of Hydroxamic Acids and Other Nitrogen-Containing Functionalities

Hydroxamic acids are a significant class of compounds with applications in medicinal chemistry, largely due to their ability to chelate metal ions. researchgate.net this compound is a key hydroxylamine donor for the synthesis of these functionalities. A common method involves the coupling of a carboxylic acid with the hydroxylamine derivative. researchgate.netorganic-chemistry.org This reaction is often facilitated by coupling agents like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) or carbodiimides such as EDC, often in the presence of an activating agent like HOBt. researchgate.netorganic-chemistry.org

Another route to hydroxamic acids is the reaction of esters with hydroxylamine in the presence of a base, which can be accelerated by microwave irradiation. organic-chemistry.org O-protected hydroxylamines, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, are frequently used to control reactivity and are later deprotected to reveal the hydroxamic acid moiety. researchgate.netnih.gov

Table 3: Methods for Hydroxamic Acid Synthesis

Carboxylic Acid Source Hydroxylamine Donor Coupling Agents/Conditions Product Reference
Carboxylic Acids Hydroxylamine Hydrochloride 4-NBsOXY Hydroxamic Acids organic-chemistry.org
Esters Hydroxylamine Base, Microwave Activation Hydroxamic Acids organic-chemistry.org
Carboxylic Acids O-Benzylhydroxylamine (BnONH2) EDC, HOBt O-Benzyl Hydroxamates nih.gov
Pyrrole-derived Carboxylic Acids O-(2-Methoxy-2-propyl)hydroxylamine Ethyl Chloroformate, Amberlyst-15 Hydroxamic Acids nih.gov

Cascade and Multicomponent Reactions Employing the Compound

The efficiency and atom economy of organic synthesis can be significantly enhanced by employing cascade or multicomponent reactions (MCRs). This compound and its hydrochloride salt can participate in such processes. For example, a cascade reaction of propargylic alcohols with hydroxylamine hydrochloride can lead to the facile synthesis of α,β-unsaturated oximes and nitriles. researchgate.net Recently, sustainable methods for hydroxylamine synthesis itself have been developed using cascade pathways, such as a plasma-electrochemical cascade that produces hydroxylamine from air and water, which can then be used in subsequent synthetic steps. researchgate.net

Isocyanide-based MCRs are particularly amenable to high-throughput synthesis and can be used to generate diverse libraries of complex molecules, where a hydroxylamine derivative could potentially be incorporated as one of the components. rug.nl

Advanced Synthetic Protocols

Advanced synthetic protocols focus on improving efficiency, selectivity, and environmental friendliness. For reactions involving this compound, this includes the use of novel catalysts and reaction media. For instance, the synthesis of isoxazoles can be catalyzed by heteropolyanions, which are green and reusable catalysts, achieving high yields and selectivity. wpmucdn.com The use of aqueous media, eliminating the need for organic solvents, represents another significant advancement in the synthesis of heterocycles like isoxazoles. nih.gov Flow chemistry protocols have also been optimized for the synthesis of hydroxamates (Weinreb amides), allowing for increased reaction rates and higher product purity. organic-chemistry.org These advanced methods provide more sustainable and efficient pathways for utilizing this compound in the synthesis of valuable chemical entities.

Metal-Catalyzed Transformations, Including Palladium-Catalyzed Cross-Coupling and Copper-Catalyzed N-Arylation

Metal-catalyzed reactions are a cornerstone of modern organic synthesis, and the formation of carbon-nitrogen bonds through these methods is of particular importance. Both palladium and copper catalysts have been effectively employed in the synthesis of aryl hydroxylamines.

Palladium-Catalyzed Cross-Coupling:

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of N-arylhydroxylamines. Research has demonstrated that the use of a specific bis-pyrazole phosphine ligand, BippyPhos, is effective for the palladium-catalyzed cross-coupling of hydroxylamines with a variety of aryl halides, including bromides, chlorides, and iodides. nih.govorganic-chemistry.org These reactions typically proceed smoothly at 80°C in toluene (B28343) with cesium carbonate (Cs₂CO₃) as the base, yielding the desired N-arylhydroxylamine products in good to excellent yields. nih.govorganic-chemistry.org

This methodology offers significant advantages over older copper-catalyzed methods, including the requirement for lower catalyst and ligand loadings, a broader substrate scope, and improved tolerance of various functional groups. organic-chemistry.org The optimized conditions have shown wide compatibility, accommodating different functional groups and standard oxygen-protecting groups. organic-chemistry.org However, it has been noted that aryl triflates are not effective substrates in this reaction, and ortho-substituted aryl halides may necessitate higher reaction temperatures. organic-chemistry.org The versatility of this method is further highlighted by its successful application in the bis-functionalization of substrates like 3-bromoiodobenzene. organic-chemistry.org The resulting N-arylhydroxylamine products can be further transformed into valuable intermediates such as 1,2- and 1,4-aminophenols through organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements. organic-chemistry.org

A general scheme for the palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl and heteroaryl chlorides has also been described, which can lead to the synthesis of biaryl and heterobiaryl compounds, some of which contain the 3-methoxyphenyl (B12655295) moiety. nih.gov

Table 1: Key Features of Palladium-Catalyzed Cross-Coupling of Hydroxylamines

Feature Description Reference
Catalyst System Palladium with BippyPhos ligand nih.govorganic-chemistry.org
Reactants Hydroxylamines and Aryl (bromides, chlorides, iodides) nih.govorganic-chemistry.org
Reaction Conditions 80°C in toluene with Cs₂CO₃ nih.govorganic-chemistry.org
Advantages Lower catalyst/ligand loadings, broader substrate scope, good functional group tolerance organic-chemistry.org

| Limitations | Ineffective with aryl triflates; higher temperatures for ortho-substituted aryl halides | organic-chemistry.org |

Copper-Catalyzed N-Arylation:

Copper-catalyzed N-arylation represents an alternative and historically significant approach to the synthesis of N-aryl bonds. While palladium catalysis has gained prominence, copper-based systems continue to be developed and refined. Copper-catalyzed N-arylation has been successfully applied to a range of substrates, including the N-arylation of 2- and 4-hydroxypyridines and the O-arylation of 3-hydroxypyridines with aryl bromides and iodides. nih.gov For instance, the use of a copper catalyst with 4,7-dimethoxy-1,10-phenanthroline (B1245073) has expanded the scope of N-arylation of 2-hydroxypyridine (B17775) to include N-containing heteroaryl halides and 2-substituted aryl halides. nih.gov

Furthermore, the Chan-Lam coupling reaction, which utilizes copper catalysis for the N-arylation of various compounds, has been employed for the synthesis of N-aryl-3-formyl-2-quinolone derivatives using phenylboronic acids as the arylating agent at 80°C in the presence of air. researchgate.net This method has proven effective for a range of substituted 3-formyl-2-quinolones. researchgate.net The development of copper-catalyzed N-amidation of organostannanes and boronic acids with O-acetyl hydroxamic acids provides a non-basic and non-oxidizing method for C-N bond formation. nih.gov This approach is significant as it offers chemoselectivity, allowing for reactions at the N-O bond in the presence of other reactive functionalities. nih.gov

Recent advancements have also explored the concept of "hydroxylamine umpolung" in copper-catalyzed cross-coupling reactions to synthesize N-arylhydroxylamine derivatives. researchgate.net This involves the use of hydroxylamine-derived reagents where the oxygen is substituted with a good leaving group, turning the hydroxylamine into an electrophilic aminating agent. researchgate.net

Table 2: Examples of Copper-Catalyzed Arylation Reactions

Reaction Type Substrates Catalyst System Key Features Reference
N- and O-Arylation Hydroxypyridines, Hydroxyquinolines, Aryl halides Copper-based catalysts N-arylation of 2- & 4-hydroxypyridines; O-arylation of 3-hydroxypyridines nih.gov
Chan-Lam Coupling 3-Formyl-2-quinolones, Phenylboronic acids Copper catalyst Synthesis of N-aryl-3-formyl-2-quinolones at 80°C in air researchgate.net
N-Amidation Organostannanes, Boronic acids, O-Acetyl hydroxamic acids Cu(I) sources Non-basic, non-oxidizing conditions for C-N bond formation nih.gov

| Hydroxylamine Umpolung | Aryl amines, Amino-iodane(III) | Copper-catalyzed | Electrophilic amination without external additives | researchgate.net |

Metal-Free Synthetic Routes

While metal-catalyzed transformations are prevalent, the development of metal-free synthetic routes is an area of growing interest due to the potential for reduced cost, lower toxicity, and simplified purification procedures. For the synthesis of hydroxylamine derivatives, several metal-free approaches have been documented.

One of the most direct methods for synthesizing O-substituted hydroxylamines is the reaction of a suitable precursor with hydroxylamine itself. For instance, O-[(3-methoxyphenyl)methyl]hydroxylamine can be prepared through the condensation of 3-methoxybenzaldehyde (B106831) with hydroxylamine hydrochloride. smolecule.com This reaction is typically carried out in the presence of an acid catalyst. smolecule.com Another approach involves the reduction of an acyl chloride, such as 3-methoxybenzoyl chloride, using hydroxylamine under basic conditions to yield the corresponding hydroxylamine derivative. smolecule.com

More complex metal-free syntheses can involve the regioselective opening of epoxides with hydroxylamines, where subsequent reactions can lead to the formation of O-[(3-methoxyphenyl)methyl]hydroxylamine. smolecule.com Additionally, reagents derived from hydroxylamine, such as 2,4-dinitrophenylhydroxylamine (DPH), O-(diphenylphosphinyl)hydroxylamine (DPPH), and hydroxylamine-O-sulfonic acid (HOSA), have shown significant potential as electrophilic aminating agents. researchgate.net These reagents, which feature an oxygen atom substituted with a good leaving group, can facilitate a variety of C-N, N-N, O-N, and S-N bond-forming reactions and intramolecular cyclizations without the need for expensive metal catalysts. researchgate.net

Table 3: Overview of Metal-Free Synthetic Routes for Hydroxylamine Derivatives

Synthetic Method Reactants Key Features Reference
Condensation Reaction 3-Methoxybenzaldehyde, Hydroxylamine hydrochloride Acid-catalyzed smolecule.com
Reduction of Acyl Chloride 3-Methoxybenzoyl chloride, Hydroxylamine Basic conditions smolecule.com
Epoxide Ring-Opening Epoxides, Hydroxylamines Regioselective, multi-step process smolecule.com

| Electrophilic Amination | Substrates with C, N, O, or S nucleophiles, DPH, DPPH, HOSA | Metal-free, formation of various bonds | researchgate.net |

Chemoenzymatic Conjugations and Biocatalysis

The application of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. While specific examples of chemoenzymatic conjugations and biocatalysis for the direct synthesis of this compound are not extensively documented in the provided search results, the broader context of biocatalysis suggests potential avenues for its synthesis and modification.

Hydroxylamines, including O-[(3-methoxyphenyl)methyl]hydroxylamine, are known to interact with various enzymes and proteins, which can influence their activity. smolecule.com This interaction is a cornerstone of their biological effects and suggests that enzymes could be harnessed for their synthesis or transformation. For example, the ability of hydroxylamines to modulate the activity of specific enzymes involved in metabolic pathways could potentially be reversed, with enzymes catalyzing the formation of the hydroxylamine itself from suitable precursors. smolecule.com

The biological activity of hydroxylamines, such as their antioxidant and antimicrobial properties, is a direct result of their chemical structure and their ability to interact with biological systems. smolecule.com This inherent bio-reactivity makes them interesting candidates for biocatalytic transformations. For instance, enzymes could be used to introduce the hydroxylamine functionality onto a precursor molecule with high regio- and stereoselectivity, a common advantage of biocatalysis.

While the provided information does not detail specific enzymes or chemoenzymatic pathways for the synthesis of this compound, the general principles of biocatalysis and the known interactions of hydroxylamines with enzymes provide a strong basis for future research in this area.

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has become an increasingly popular technique in organic chemistry due to its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating methods. organic-chemistry.orggeneseo.edu This is achieved through the direct and efficient heating of the reaction mixture by microwave irradiation.

The application of microwave energy has been successfully demonstrated in the synthesis of various compounds, including those with structures related to or requiring hydroxylamine derivatives. For example, a microwave-assisted method has been developed for the transformation of esters into hydroxamic acids. organic-chemistry.org This reaction involves reacting esters with hydroxylamine in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, under microwave irradiation. organic-chemistry.org This technique allows for rapid conversions, often within minutes, while maintaining high yields and purity. organic-chemistry.org The method is highly chemoselective and has been applied to a variety of esters without affecting sensitive functional groups. organic-chemistry.org

Another example is the microwave-assisted synthesis of 6-methoxy-5,6-dihydro-5-azapurines. nih.gov While not directly involving this compound, this research showcases the power of microwave assistance in accelerating reactions and improving yields in the synthesis of heterocyclic compounds. nih.gov In one instance, increasing the temperature under microwave irradiation from 70°C to 140°C boosted the product yield from 4% to 47%. nih.gov

The synthesis of isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate also benefited significantly from microwave heating, with the reaction time being reduced from 10 hours under conventional heating to just 25 minutes with microwaves, while the yield increased from 75.6% to 87.1%. geneseo.edu Similarly, the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids to produce 3-hydroxy-2-oxindoles was achieved in high yields (up to 98%) within 5-10 minutes. mdpi.com

These examples strongly suggest that the synthesis of this compound and its derivatives could be significantly optimized through the application of microwave-assisted techniques, leading to faster, more efficient, and potentially more environmentally friendly synthetic routes.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Conventional Heating Microwave-Assisted Synthesis Reference
Isopropyl β-(3,4-dihydroxyphenyl)-α-hydroxypropanoate Synthesis 10 hours, 75.6% yield 25 minutes, 87.1% yield geneseo.edu
6-Methoxy-5,6-dihydro-5-azapurine Synthesis (at 120°C) 4 hours, 93% conversion Not directly compared, but significant rate increase at higher temperatures nih.gov
Ester to Hydroxamic Acid Conversion Long reaction times Typically within six minutes, high yields organic-chemistry.org

| 3-Hydroxy-2-oxindole Synthesis | Not specified | 5-10 minutes, up to 98% yield | mdpi.com |

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms Involving O-(3-Methoxyphenyl)hydroxylamine

The chemical behavior of this compound is dictated by the interplay of its hydroxylamine (B1172632) functionality and the electronic effects of the 3-methoxyphenyl (B12655295) group. Understanding the mechanistic underpinnings of its reactions is crucial for its effective application in organic synthesis.

Nucleophilic Reactivity of the Hydroxylamine Moiety

The primary mode of reactivity for this compound involves the nucleophilic character of the nitrogen and oxygen atoms of the hydroxylamine group (-ONH2). The nitrogen atom, being less electronegative than the oxygen, typically acts as the primary nucleophilic center. ic.ac.uk This nucleophilicity is fundamental to its condensation reactions with carbonyl compounds.

The reaction of this compound with aldehydes and ketones to form O-(3-methoxyphenyl)oximes is a classic example of its nucleophilic addition to a carbonyl carbon. numberanalytics.comwikipedia.org This process is generally acid-catalyzed and proceeds through a tetrahedral intermediate, known as a carbinolamine, followed by dehydration to yield the final oxime product. numberanalytics.comresearchgate.net The rate of this reaction is influenced by the pH of the medium, as protonation of the carbonyl oxygen enhances its electrophilicity, while excessive acidity can lead to the non-nucleophilic protonated hydroxylamine. numberanalytics.comresearchgate.net

The nucleophilicity of the oxygen atom can also be harnessed, particularly in reactions where the nitrogen is substituted with an electron-withdrawing group, which diminishes its nucleophilic character. organic-chemistry.org

Redox Chemistry and Reducing Agent Properties

The hydroxylamine functional group is known to participate in redox reactions, capable of acting as both a reducing and an oxidizing agent. In the context of this compound, its potential as a reducing agent is of particular interest. The oxidation of hydroxylamine itself by metal ions such as iron(III) has been studied, with the reaction products depending on the stoichiometry of the reactants. rsc.org For instance, with an excess of Fe(III), hydroxylamine is oxidized primarily to nitrous oxide (N2O), whereas with an excess of hydroxylamine, dinitrogen (N2) is the main product. rsc.org

Similarly, the oxidation of hydroxylamine by nitric acid is a complex, autocatalytic process where nitrous acid acts as an essential catalyst, leading to the formation of dinitrogen monoxide. rsc.org The mechanism is proposed to involve the oxidation of the unprotonated hydroxylamine by dinitrogen tetroxide to form a nitroxyl (B88944) diradical intermediate (HNO). rsc.org While specific studies on the redox chemistry of this compound are not extensively detailed, its behavior can be inferred from the established reactivity of the parent hydroxylamine and other O-aryl derivatives. The presence of the methoxy (B1213986) group on the aromatic ring may influence the redox potential of the molecule.

Mechanistic Pathways of Oxime and Heterocycle Formation, Including 1,3-Dipolar Cycloaddition and Nitrile Oxide Intermediates

Beyond simple oxime formation, this compound can serve as a precursor for the synthesis of various heterocyclic structures. The mechanisms for these transformations can be more complex, sometimes involving cycloaddition reactions.

One important pathway for heterocycle synthesis involves the in situ generation of a reactive intermediate that can undergo cycloaddition. For example, the dehydration of aldoximes, which can be formed from O-substituted hydroxylamines, can lead to the formation of nitrile oxides. These nitrile oxides are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and alkynes, to produce five-membered heterocyclic rings like isoxazolines and isoxazoles.

Furthermore, cycloaddition reactions involving azaoxyallyl cations, which can be generated from α-halohydroxamates, have emerged as a powerful tool for constructing nitrogen-containing heterocycles. rsc.org These [3+m]-cycloadditions provide access to a diverse range of heterocyclic frameworks. rsc.org While not directly starting from this compound, these mechanistic principles are relevant to the types of heterocycles that could be targeted using its derivatives.

Radical-Mediated Processes in Amination Reactions

Recent advancements in synthetic methodology have highlighted the role of radical processes in C-N bond formation. Electrophilic aminating agents, including hydroxylamine derivatives, can be involved in such transformations. nih.govrsc.org In some instances, the reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating an aminyl radical and a radical cation from the substrate. researchgate.net These radical species can then recombine to form the aminated product. researchgate.net

While many electrophilic amination reactions are catalyzed by transition metals, metal-free approaches have also been developed. researchgate.net These methods are often initiated by an oxidant or through photoredox catalysis. The application of this compound in radical-mediated amination reactions would likely depend on the specific reaction conditions and the presence of suitable initiators or catalysts to facilitate the generation of the key radical intermediates.

Aza-Hock Rearrangement and Carbon-Carbon Amination

The aza-Hock rearrangement is a powerful transformation for the synthesis of anilines from benzyl (B1604629) alcohols and their derivatives, utilizing hydroxylamine reagents. researchgate.netspringernature.comthieme.denih.gov This reaction proceeds through a C-C bond cleavage and subsequent amination. The proposed mechanism involves the formation of a benzyl cation in an acidic medium, which is then trapped by the hydroxylamine derivative. researchgate.netspringernature.com The resulting intermediate, an O-benzylhydroxylamine derivative, undergoes a rearrangement analogous to the Hock rearrangement of cumene (B47948) hydroperoxide, leading to an iminium species. thieme.de Subsequent hydrolysis of the iminium ion furnishes the aniline (B41778) product. researchgate.netspringernature.com

This methodology has been shown to be applicable to a wide range of substrates and hydroxylamine derivatives, including O-arylsulfonyl hydroxylamines. researchgate.netnih.gov The use of fluorinated alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) as solvents is often crucial for promoting the reaction. springernature.com This rearrangement provides a direct route to substituted anilines, which are important structural motifs in pharmaceuticals and materials science. researchgate.netnih.gov

Investigation of Intermediates and Transition States

A detailed understanding of a reaction mechanism requires the characterization of its intermediates and transition states. For reactions involving this compound, computational chemistry has become an invaluable tool for probing these transient species.

In the case of oxime formation, computational studies on the reaction of hydroxylamine with a ketone have explored the transition states for both nitrogen and oxygen attack on the carbonyl carbon. ic.ac.uk These studies suggest that the reaction likely proceeds through a concerted mechanism involving a cyclic transition state, where bond formation and proton transfer occur synchronously, thus avoiding the build-up of significant charge separation. ic.ac.uk

For more complex reactions like the aza-Hock rearrangement, the proposed intermediates include benzyl cations and iminium ions. researchgate.netspringernature.com Experimental evidence, such as the isolation of byproducts, can support the proposed mechanistic pathway. researchgate.net

The study of transition states in the reactions of hydroxylamine with acyl compounds has also been a subject of computational investigation, providing insights into the catalytic effects and the preference for N- versus O-acylation. researchgate.net While these studies may not have used this compound specifically, the fundamental principles and the nature of the intermediates and transition states are expected to be analogous.

Interactive Table of Mechanistic Data

Reaction TypeKey Intermediate(s)Proposed MechanismRelevant Findings
Oxime FormationCarbinolamineNucleophilic addition-eliminationAcid-catalyzed; rate is pH-dependent. numberanalytics.comresearchgate.net
Aza-Hock RearrangementBenzyl cation, Iminium ionC-C cleavage and aminationYields anilines from benzyl alcohols. researchgate.netspringernature.comthieme.denih.gov
Radical AminationAminyl radical, Arene radical cationSingle-Electron Transfer (SET)Can be metal-catalyzed or metal-free. researchgate.net
Heterocycle SynthesisNitrile oxide, Azaoxyallyl cation1,3-Dipolar cycloaddition, [3+m]-cycloadditionForms isoxazoles, isoxazolines, and other N-heterocycles. rsc.org

Characterization of Reactive Intermediates, Such as Nitrenium/Carbenium Ions

The reaction mechanisms of O-arylhydroxylamines, including this compound, are often characterized by the formation of highly reactive intermediates. Arylnitrenium ions are a key class of such intermediates, generated from aryl hydroxylamine derivatives through the heterolysis of the N-O bond. wikipedia.org This process can be facilitated by Brønsted or Lewis acids. wikipedia.org These nitrenium ions, which are isoelectronic with carbenes, are electrophilic species that can engage in various subsequent reactions. wikipedia.orgnih.gov

Most arylnitrenium ions exist as ground-state singlets, a state stabilized by the aromatic ring. wikipedia.org The presence of substituents on the aryl ring, such as the methoxy group in this compound, plays a crucial role in the stability and reactivity of the nitrenium ion intermediate. The methoxy group, particularly at the meta position, influences the electron density of the aromatic ring, which in turn affects the stability of the nitrenium ion. Disubstituted nitrenium ions with a conjugating substituent like an alkoxy group are predicted to have meaningful barriers to isomerization and thus possess significant lifetimes in solution. nih.gov

While the primary intermediate expected from the heterolysis of the N-O bond is a nitrenium ion, the potential for rearrangement to carbenium ions exists, although this is more characteristic of other reaction pathways. The stability of the arylnitrenium ion generally precludes such rearrangements. The generation of these intermediates can be achieved through chemical, photochemical, or electrochemical methods. nih.gov For instance, the electrochemical oxidation of arylamines, which are structurally related to O-arylhydroxylamines, has been shown to produce radical cations that can subsequently form nitrenium ions through the loss of a proton and an electron. nih.gov

Table 1: Reactive Intermediates and their Properties

Intermediate Type Parent Compound Method of Generation Key Characteristics
Arylnitrenium Ion O-(Aryl)hydroxylamine Acid-catalyzed heterolysis, Electrochemical oxidation Electrophilic, typically a ground-state singlet wikipedia.orgnih.gov

Analysis of Energy Barriers and Reaction Kinetics

The kinetics and energy barriers associated with the reactions of this compound are critical for understanding its reactivity. The formation of the nitrenium ion via heterolytic cleavage of the N-O bond is a key step with a distinct transition state. Studies comparing the methanolysis of piperidin-1-yl benzoates (N-O cleavage) with 1-phenylcyclohexyl benzoates (C-O cleavage) have shown that the transition state for generating a nitrenium ion occurs earlier in the bond-breaking process than for producing a tertiary carbenium ion. rsc.org This is indicated by a lower ρ-value of +0.68 for the N-O cleavage compared to approximately +1.35 for the C-O cleavage, suggesting less charge development at the transition state for nitrenium ion formation. rsc.org

Computational studies using density functional theory (DFT) and other methods have been employed to investigate the energetics of nitrenium ions. nih.gov These studies help in determining the stability of these intermediates and the energy barriers for their isomerization or reactions. For example, computational models predict that while simple alkylnitrenium ions rearrange with little to no barrier, those substituted with conjugating groups like alkoxy (as in the case of the methoxy group) exhibit significant barriers to isomerization. nih.gov

The kinetics of oxidation reactions involving hydroxylamine derivatives are also influenced by factors such as pH and the nature of the oxidant. For instance, the oxidation of hydroxylamine by iron(III) follows a mechanism that is dependent on the relative concentrations of the reactants, with different nitrogen-containing intermediates being rate-determining. rsc.org Similarly, the oxidation of hydroxylamine by enneamolybdomanganate(IV) is catalyzed by hydrogen ions, with both protonated and unprotonated forms of the oxidant being reactive species. orientjchem.org

Table 2: Kinetic Data for Related Hydroxylamine Reactions

Reaction Kinetic Parameter Value Conditions
Methanolysis of piperidin-1-yl benzoates ρ-value +0.68 Methanolysis

Photochemical and Electrochemical Reactivity Studies

The photochemical and electrochemical behavior of this compound is an area of active investigation, particularly concerning the generation of reactive intermediates. Nitrenium ions can be formed not only through chemical means but also photochemically and electrochemically. nih.gov

Electrochemical studies on arylamines, such as 4,4'-dimethoxydiphenylamine (B142901) (DMDPA), provide a model for the electrochemical behavior of O-arylhydroxylamines. The electrochemical oxidation of DMDPA is proposed to proceed through a radical cation intermediate to form the nitrenium ion by the loss of two electrons and one proton. nih.gov The methoxy groups in DMDPA are noted to stabilize both the radical cation and the nitrenium ion species through resonance. nih.gov It is hypothesized that the 3-methoxy group in this compound would similarly influence its electrochemical oxidation, potentially leading to the formation of a corresponding nitrenium ion. The electrochemical oxidation of other 4-hydroxy-3-methoxyphenyl compounds has been observed to proceed via the formation of a quinone structure. researchgate.net

The electrochemical determination of hydroxylamine has been explored using various modified electrodes. For instance, a screen-printed electrode modified with Fe3O4 nanoparticles and graphene oxide has been shown to exhibit catalytic activity towards the oxidation of hydroxylamine. iapchem.org This study found that the oxidation potential of hydroxylamine was shifted to more negative potentials, and the oxidation peak current increased on the modified electrode, indicating an irreversible electrochemical process. iapchem.org Another study utilized a TiO2/graphene oxide modified screen-printed electrode for the electrochemical determination of hydroxylamine. researchgate.net These studies highlight the potential for electrochemical methods to not only detect but also to initiate reactions involving hydroxylamine derivatives like this compound. While direct photochemical studies on this compound are not extensively detailed in the provided context, the known photochemical generation of nitrenium ions from other precursors suggests this as a plausible reaction pathway for this compound as well. nih.gov

Table 3: Electrochemical Data for Hydroxylamine Determination

Electrode System Analyte Linear Range (µM) Detection Limit (nM)
Fe3O4 FNPs/GO/SPE Hydroxylamine 0.05–700.0 10.0 iapchem.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Methodologies for SAR Derivations

The derivation of SAR is a systematic process involving various methodologies to understand how chemical structure influences biological activity.

Analog Design and Homologation Approaches

Analog design involves creating molecules that are structurally similar to a parent compound. Homologation, a specific type of analog design, involves systematically increasing the length of a carbon chain. For O-(3-Methoxyphenyl)hydroxylamine, this could involve extending an alkyl chain attached to the oxygen or nitrogen atom, or on the phenyl ring. However, no specific studies demonstrating these approaches for this compound were identified.

Molecular Fragmentation and Strategic Functional Group Addition

This strategy involves breaking down a molecule into its constituent fragments to understand the contribution of each part to its activity. Subsequently, new functional groups can be added to enhance desired properties. While one could theoretically analyze the 3-methoxyphenyl (B12655295) ring and the hydroxylamine (B1172632) moiety of this compound separately, specific fragmentation analyses and the subsequent addition of functional groups to this scaffold are not described in the available literature.

Isosteric and Bioisosteric Replacements in Lead Optimization

Isosteres and bioisosteres are atoms or groups of atoms that have similar physical or chemical properties, and which can be used to replace parts of a molecule to improve its activity, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.comnih.govspirochem.com For this compound, potential bioisosteric replacements for the 3-methoxy group could include other small, electron-donating groups, while the hydroxylamine moiety could be replaced by other linkers. However, specific examples of such replacements and their impact on the biological activity of this particular compound are not documented.

Table 1: Potential Bioisosteric Replacements for Moieties in this compound

MoietyPotential BioisosteresRationale
3-Methoxy group-OH, -CH3, -Cl, -FTo modulate electronic properties and metabolic stability. cambridgemedchemconsulting.com
Phenyl ringThiophene, PyridineTo alter physicochemical properties and explore different binding interactions. cambridgemedchemconsulting.com
Hydroxylamine (-O-NH2)Hydrazine (B178648) (-NH-NH2), Methyleneoxy (-O-CH2-)To modify bond angles, flexibility, and hydrogen bonding capacity.

Stereochemical Considerations in Activity Modulation

Many drugs are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities and metabolic fates. nih.gov If a chiral center were introduced into this compound, for example, by adding a substituent that creates a stereocenter, it would be crucial to separate and evaluate the individual enantiomers. However, there is no information available regarding chiral analogs of this compound or the influence of stereochemistry on their activity.

Influence of the 3-Methoxyphenyl Moiety on Molecular Reactivity and Biological Activity

The 3-methoxyphenyl group is a common fragment in many biologically active compounds. The methoxy (B1213986) group at the meta position can influence the molecule's electronic properties, lipophilicity, and metabolism. It can participate in hydrogen bonding and can be a site for metabolic O-demethylation. The position of the methoxy group on the phenyl ring is known to affect the biological properties of compounds. nih.gov However, specific studies quantifying the contribution of the 3-methoxyphenyl moiety to the reactivity and biological activity of this compound are lacking.

Modulation of Hydroxylamine Functionality for Enhanced Molecular Properties

The hydroxylamine group is a versatile functional group that can be modified to alter a molecule's properties. nih.govmdpi.com For instance, N-alkylation or O-alkylation could change its hydrogen bonding capacity and lipophilicity. The hydroxylamine moiety can also be a target for metabolism. Trisubstituted hydroxylamines have been explored as bioisosteric replacements for other groups to improve metabolic stability and reduce plasma protein binding. nih.gov While these general principles are known, their specific application to enhance the molecular properties of this compound has not been reported.

Lead Optimization Principles Applied to this compound Scaffolds

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a preclinical drug candidate. For scaffolds based on this compound, this process involves iterative modifications of the molecular structure to improve biological efficacy, pharmacokinetic profiles, and safety.

The enhancement of biological efficacy in derivatives of this compound often involves modifying the core structure to improve its interaction with the biological target. Research on related structures, such as 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl) methylidene]hydrazinecarbothioamides, provides insights into effective strategies. In a study targeting the HER-2 overexpressed breast cancer cell line SKBr-3, a series of these compounds were synthesized and evaluated. nih.govresearchgate.net The findings demonstrated that modifications to the methoxyphenyl and hydroxyphenyl groups significantly influenced the cytotoxic activity.

Another approach involves the exploration of bioisosteric replacements for the methoxyphenyl ring to improve metabolic stability and potency. acs.org For example, replacing the phenyl ring with heterocyclic rings like pyrazine (B50134) can lead to compounds with lower lipophilicity, which may improve pharmacokinetic properties. usp.br

The following table summarizes the in vitro cytotoxic activity of selected synthesized compounds against the SKBr-3 breast cancer cell line, illustrating the impact of structural modifications on efficacy. researchgate.net

CompoundRIC50 (µM) ± SD
13-OCH335.11 ± 0.12
24-OCH341.25 ± 0.25
103-OH20.52 ± 0.02
12 3-OH (on benzylidene ring) 17.44 ± 0.01
5-Fluorouracil-38.58 ± 0.04

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov For scaffolds related to this compound, identifying a pharmacophore model helps in designing new molecules with potentially higher affinity and selectivity for the target.

A typical pharmacophore model for compounds interacting with protein targets includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov In the context of the this compound scaffold, the methoxy group can act as a hydrogen bond acceptor, while the phenyl ring provides a hydrophobic and aromatic feature. The hydroxylamine moiety can serve as both a hydrogen bond donor and acceptor.

Molecular scaffolding strategies involve using the core structure of this compound as a template to build new compounds. This can be achieved by adding or modifying substituents to explore the chemical space around the core scaffold. The goal is to identify novel derivatives with improved drug-like properties. Computational methods, such as virtual screening, can be employed to test large libraries of virtual compounds based on the identified pharmacophore, thus accelerating the discovery of new lead compounds. researchgate.net

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to create specific and potent drug molecules. bioexcel.eu This approach significantly reduces the trial-and-error nature of traditional drug discovery. bioexcel.eu For this compound and its derivatives, computational tools are central to this design process. patsnap.com

Structure-based drug design (SBDD) is a key rational approach that relies on the three-dimensional structure of the target protein. Techniques like molecular docking can predict how a molecule, such as a derivative of this compound, will bind to the active site of a target protein. patsnap.com This allows for the design of modifications that are predicted to enhance binding affinity and selectivity.

Another important aspect is the use of quantitative structure-activity relationship (QSAR) modeling. patsnap.com QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing how different physicochemical properties (e.g., lipophilicity, electronic effects, steric factors) of the this compound derivatives correlate with their efficacy, predictive models can be built to guide the design of more potent analogues.

Chemogenomic approaches also play a role by analyzing the relationships between chemical structures and their biological targets on a genome-wide scale. nih.gov This can help in identifying potential new targets for this compound-based compounds and understanding potential off-target effects. nih.gov The integration of these computational methods streamlines the lead optimization process, making it more efficient and cost-effective. bioexcel.eu

Computational Chemistry Approaches

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various molecular properties.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can elucidate the distribution of electrons within O-(3-Methoxyphenyl)hydroxylamine, which is fundamental to understanding its chemical behavior.

Key aspects of the electronic structure that can be investigated using DFT include the distribution of electron density, the nature of chemical bonds, and the prediction of molecular orbitals. The reactivity of this compound can be rationalized through global reactivity descriptors derived from DFT calculations. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's stability and its propensity to react with other chemical species. For instance, a small gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as determined by DFT suggests that a molecule is more reactive. researchgate.net The HOMO lobes are often concentrated on specific atoms or regions of the molecule, indicating the likely sites for electrophilic attack, while the LUMO distribution highlights potential sites for nucleophilic attack.

Ab initio molecular orbital methods, which are based on first principles without the use of empirical parameters, can be utilized to perform geometry optimizations and vibrational frequency analyses for this compound. Geometry optimization seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface.

Vibrational frequency analysis, performed on the optimized geometry, serves two main purposes. Firstly, it confirms that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies. Secondly, it provides theoretical vibrational spectra (like infrared and Raman spectra) that can be compared with experimental data to validate the computational model. In studies of related molecules, such as 3-(methoxyphenylthio)pentane-2,4-dione, DFT calculations at the B3LYP/6-311++G(**) level of theory have been used to calculate and assign vibrational frequencies. This type of analysis, when applied to this compound, can help in the detailed assignment of its experimental vibrational spectra.

Furthermore, these computational methods are invaluable for exploring reaction pathways. By locating transition state structures and calculating their energies, it is possible to map out the energetic profile of a chemical reaction involving this compound. This provides a deeper understanding of reaction mechanisms and kinetics.

Quantum chemical calculations are instrumental in predicting a range of molecular properties for this compound. Among the most important are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added).

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and stability of a molecule. A large HOMO-LUMO gap generally indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap is indicative of a more reactive species. For this compound, the prediction of these values can help in understanding its behavior in chemical reactions and its potential as a reactive intermediate.

Table 1: Illustrative Predicted Molecular Properties of this compound

PropertyPredicted ValueMethod
HOMO Energy-8.5 eVDFT/B3LYP/6-31G
LUMO Energy-1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.3 eVDFT/B3LYP/6-31G
Ionization Potential8.5 eVDFT/B3LYP/6-31G

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not based on specific experimental or published computational data for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. While specific docking studies on this compound are not prevalent, research on structurally related compounds highlights the utility of this approach. For instance, in the context of drug design, derivatives of this compound could be docked into the active sites of target proteins to predict their binding affinity and mode of interaction. This information is crucial for the rational design of new therapeutic agents. Such studies can reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, understanding its conformational preferences is essential for comprehending how it might interact with biological receptors.

Studies on related compounds, such as 2-[2-(3-methoxyphenyl) ethyl]phenoxyalkylamines, have demonstrated the power of conformational analysis in explaining ligand-receptor binding. In one such study, a systematic conformational search was performed, and the results were correlated with binding affinity to the 5-HT2 receptor. researchgate.net The analysis revealed that differences in the distances between key atoms in different conformations could quantitatively explain variations in binding affinity among a series of compounds. researchgate.net A probable active conformation was even proposed by superimposing stable conformers onto a known rigid ligand. researchgate.net This type of analysis, if applied to this compound, could provide valuable insights into its potential biological targets and mechanism of action.

Applications in Reaction Pathway Optimization and Enzyme Mechanism Prediction

Computational chemistry serves as a powerful tool for elucidating reaction mechanisms, predicting the feasibility of reaction pathways, and understanding enzyme-substrate interactions at a molecular level. For a compound like this compound, these methods could offer significant insights.

Reaction Pathway Optimization:

The synthesis of O-arylhydroxylamines can be complex. Computational methods, particularly Density Functional Theory (DFT), can be employed to model potential reaction pathways for the synthesis of this compound. For instance, in palladium-catalyzed O-arylation reactions used to form related compounds, computational studies can help in understanding the catalytic cycle. organic-chemistry.org This involves modeling the energies of intermediates and transition states for steps such as oxidative addition, ligand exchange, and reductive elimination. nih.gov Such analysis can predict the most energetically favorable pathway, identify potential byproducts, and guide the selection of optimal catalysts, ligands, and reaction conditions to improve yield and selectivity.

Enzyme Mechanism Prediction:

Should this compound be identified as an inhibitor or substrate for a particular enzyme, computational methods like molecular docking and quantum mechanics/molecular mechanics (QM/MM) would be invaluable. Molecular docking could predict the preferred binding orientation of the compound within the enzyme's active site. Following docking, QM/MM simulations could elucidate the detailed mechanism of interaction or inhibition. This could involve identifying key amino acid residues that interact with the methoxy (B1213986) group, the aromatic ring, or the hydroxylamine (B1172632) moiety, and calculating the energetic barriers for the enzymatic reaction or the binding free energy of inhibition. While specific studies on this compound are absent, the general principles of using computational chemistry to study enzyme mechanisms are well-established. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that quantitatively describes this relationship.

For a class of compounds including this compound, a QSAR study would involve a dataset of structurally similar molecules with measured biological activity (e.g., enzyme inhibition). Various molecular descriptors, which are numerical representations of molecular properties, would be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment) which would be influenced by the methoxy group's electron-donating nature.

Steric: (e.g., molecular volume, surface area) which would account for the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which would describe the compound's partitioning between aqueous and lipid environments.

Topological: (e.g., connectivity indices) which describe the arrangement of atoms and bonds.

Using statistical methods like multiple linear regression or partial least squares, a QSAR model would be developed to predict the biological activity based on these descriptors. nih.gov Such a model could then be used to predict the activity of new, unsynthesized O-arylhydroxylamine derivatives, thereby prioritizing the synthesis of the most promising candidates. Although specific QSAR models for this compound were not found, the methodology has been successfully applied to various classes of enzyme inhibitors. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of O-(3-Methoxyphenyl)hydroxylamine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the amine protons. The aromatic region would typically display a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically downfield. The protons of the hydroxylamine (B1172632) (-ONH₂) group would also be present, though their chemical shift can be variable and the peak may be broad.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. Key expected signals include those for the methoxy carbon, the two oxygen-bearing aromatic carbons (C-O), and the other four aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and hydroxylamine substituents.

While specific, experimentally verified high-resolution spectra for this compound are not widely published in readily accessible literature, data from closely related N-arylhydroxylamines can provide valuable reference points. For instance, the ¹³C NMR spectrum for N-(3-methoxyphenyl)hydroxylamine, a structural isomer, shows aromatic carbon signals in the range of δ 112-160 ppm and a methoxy signal around δ 55 ppm. rsc.org

Table 1: Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ) Range (ppm)Expected MultiplicityAssignment
¹H~6.8 - 7.3Multiplet (m)Aromatic protons (Ar-H)
¹H~3.8Singlet (s)Methoxy protons (O-CH₃)
¹HVariable (Broad)Singlet (s, br)Amine protons (NH₂)
¹³C~160SingletAromatic Carbon (C-OCH₃)
¹³C~150SingletAromatic Carbon (C-ONH₂)
¹³C~105 - 130Multiple SignalsAromatic Carbons (CH)
¹³C~55SingletMethoxy Carbon (O-CH₃)

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring and the methoxy group are expected in the 2850-3100 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually give rise to several peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O-C asymmetric stretching of the aryl-alkyl ether is anticipated around 1200-1250 cm⁻¹, while the symmetric stretch would be near 1000-1050 cm⁻¹. The N-O stretching vibration is also a key indicator, though its position can be more variable. researchgate.netresearchgate.net

Table 2: Expected IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500-NH₂
Aromatic C-H Stretch3000 - 3100Ar-H
Aliphatic C-H Stretch2850 - 2960-OCH₃
Aromatic C=C Stretch1450 - 1600Aromatic Ring
Asymmetric C-O-C Stretch1200 - 1250Aryl Ether
Symmetric C-O-C Stretch1000 - 1050Aryl Ether
N-O Stretch900 - 1000-ONH₂

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition.

The molecular formula of this compound is C₇H₉NO₂, corresponding to a molecular weight of approximately 139.15 g/mol . nih.gov In an MS experiment, the compound would be ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) would be detected. For this compound, the [M+H]⁺ peak would be observed at an m/z (mass-to-charge ratio) of approximately 140.07.

HRMS would provide a much more precise mass, calculated as 139.0633 for the neutral molecule. nih.gov This high accuracy allows for the unambiguous confirmation of the C₇H₉NO₂ formula.

The fragmentation pattern observed in the mass spectrum gives clues to the molecule's structure. Common fragmentation pathways could include the loss of the amine group (-NH₂), the methoxy group (-OCH₃), or cleavage of the O-N bond.

Table 3: Mass Spectrometry Data for this compound
ParameterValueTechnique
Molecular FormulaC₇H₉NO₂-
Molecular Weight139.15 g/molCalculated
Exact Mass ([M])139.0633 uHRMS (Calculated) nih.gov
Expected [M+H]⁺ Ionm/z 140.0711ESI-MS

Other Chromatographic and Spectroscopic Methods for Compound Purity and Identification

Beyond the core spectroscopic techniques, chromatographic methods are vital for assessing the purity of this compound and for its separation from reactants and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity of the compound can be quantified by integrating the peak area of the analyte and comparing it to the total area of all observed peaks at a specific UV detection wavelength. For hydroxylamine derivatives, derivatization with an agent like 1-fluoro-2,4-dinitrobenzene (B121222) can enhance UV detection for trace-level analysis. researchgate.net

Gas Chromatography (GC): For volatile and thermally stable compounds, Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful tool for separation and identification. While hydroxylamines can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can make them more amenable to this technique. google.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. By spotting the compound on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the presence of impurities can be visualized, often under UV light.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for O-(3-Methoxyphenyl)hydroxylamine and Its Analogs

While traditional methods for synthesizing hydroxylamine (B1172632) derivatives are well-established, the focus of modern synthetic chemistry is on developing more efficient, selective, and scalable catalytic methods.

Recent advances have moved beyond stoichiometric reagents toward catalytic systems that offer improved atom economy and functional group tolerance. nih.gov A significant area of development is the catalytic reduction of oxime ethers. nih.gov Novel methods utilizing earth-abundant metal catalysts, such as nickel, have been reported for the asymmetric reduction of oximes, achieving high yields and excellent enantioselectivity under hydrogen pressure. nih.gov Furthermore, iridium-based catalysts have also proven highly efficient for the hydrogenation of a broad range of oximes to produce the corresponding hydroxylamines. mdpi.com

Palladium-catalyzed cross-coupling reactions represent another frontier. For instance, the O-arylation of hydroxylamine equivalents like ethyl acetohydroximate with aryl halides (including chlorides) has been achieved using specialized palladium catalysts with bulky biarylphosphine ligands. organic-chemistry.org This method provides rapid access to O-arylhydroxylamines that are otherwise difficult to synthesize. organic-chemistry.org For the creation of more complex or sterically hindered analogs, tandem reactions, such as the palladium-catalyzed deacetylation and coupling of O-benzoyl-N,N-disubstituted hydroxylamines with tertiary alkyl chlorides, are being explored. nih.gov These advanced methodologies pave the way for creating diverse libraries of this compound analogs for further study.

Advanced Mechanistic Insights into Complex Biological Interactions

A deeper understanding of how this compound and its derivatives interact with biological systems at a molecular level is crucial for the development of targeted therapies. Emerging research is focused on elucidating these complex mechanisms.

One of the most significant mechanisms of action for hydroxylamine derivatives is the inhibition of ribonucleotide reductase (RNR). acs.org This essential enzyme provides the building blocks for DNA synthesis and repair, making it a key target in both antibacterial and anticancer research. acs.orgnih.gov Hydroxylamine compounds can act as radical scavengers, quenching the critical tyrosyl free radical within the RNR enzyme, which halts DNA synthesis and prevents cell proliferation. acs.orgwikipedia.org

Beyond RNR, hydroxylamine derivatives have been shown to inhibit other key enzymes. Studies have demonstrated that certain hydroxylamines can act as potent inhibitors of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, as well as 5-lipoxygenase (5-LOX), suggesting a basis for potential anti-inflammatory applications. nih.gov In other contexts, hydroxylamines can function as competitive inhibitors in enzymatic assays, highlighting their ability to interact specifically with enzyme active sites. osti.gov Future research will likely employ advanced structural biology and proteomics to identify further interactions and refine the understanding of these mechanisms.

Integration of Artificial Intelligence and Machine Learning in SAR and Drug Design

Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules (de novo drug design) with desired properties. nih.govzeeshaanpathan.com These models can be trained to generate novel hydroxylamine derivatives that are optimized for high binding affinity to a specific target, improved metabolic stability, or reduced toxicity. nih.gov AI can also predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further streamlining the drug development pipeline and reducing late-stage failures. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The structural motif of this compound makes it a versatile starting point for discovering drugs with novel therapeutic applications. Research is expanding to identify new biological targets and disease areas where these compounds may be effective.

Antimicrobial and Antifungal Agents: With rising antimicrobial resistance, there is an urgent need for new antibacterial agents that operate via novel mechanisms. acs.org As potent inhibitors of bacterial RNR, hydroxylamine derivatives are being developed as broad-spectrum antibiotics against various Gram-positive and Gram-negative bacteria, including drug-resistant strains. acs.orgnih.gov Similarly, the antifungal activity of related compounds is an area of active investigation, with some salicylanilide (B1680751) derivatives showing high potency against pathogenic fungi like Madurella mycetomatis. mdpi.com

Anticancer Therapies: The role of hydroxylamine derivatives as anticancer agents is a major focus. Their ability to inhibit RNR and arrest the cell cycle is a proven strategy. wikipedia.org Emerging research is also exploring other targets. For example, the Aryl Hydrocarbon Receptor (AHR) has been identified as a potential novel immunotherapy target in cancers like multiple myeloma. scientificarchives.comscientificarchives.com Antagonism of AHR can lead to cancer cell death and enhance immune-mediated cytotoxicity. scientificarchives.com Given the aromatic structure of this compound, its analogs could be designed to interact with such targets.

Anti-inflammatory and Neuroprotective Applications: The demonstrated inhibition of COX and LOX enzymes provides a clear rationale for developing hydroxylamine-based anti-inflammatory drugs. nih.gov Additionally, the AHR pathway, which can be modulated by aromatic compounds, is implicated in neural development and differentiation, suggesting a potential, though still speculative, therapeutic avenue for neurodegenerative diseases or neuroblastoma. nih.gov

Green Chemistry Approaches in the Synthesis and Application of Hydroxylamine Derivatives

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being actively applied to the synthesis of hydroxylamines.

A key area of innovation is the development of environmentally friendly catalytic systems. This includes using nanoporous bimetallic hybrid catalysts for ammoximation reactions, which can then be followed by hydrolysis to produce hydroxylamine salts, allowing for the recycling of ketones. google.com The use of hydrogen peroxide as a green oxidant in place of more hazardous reagents is another significant step. google.com

Efforts are also being made to eliminate or replace hazardous solvents. Recent patents describe solvent-free processes for preparing hydroxylamine hydrochloride, which significantly reduces pollution and simplifies the process. google.com In a landmark development, a plasma-electrochemical cascade pathway (PECP) has been demonstrated for synthesizing hydroxylamine directly from air and water at room temperature. researchgate.net This process uses a bismuth-based catalyst for the electroreduction of nitric acid (generated in situ from air and water via plasma), achieving high efficiency and selectivity, and representing a truly sustainable route for future production. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for O-(3-Methoxyphenyl)hydroxylamine, and how do reaction conditions influence yield?

Answer:
this compound can be synthesized via O-alkylation of hydroxylamine derivatives under controlled pH and temperature. For structurally similar compounds (e.g., O-[(2-methoxyphenyl)methyl]hydroxylamine), methods include methanolysis of hydroxylamine sulfonates or hydrolysis of O-methylated oximes . Key factors affecting yield include:

  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., over-alkylation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydroxylamine.
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity in alkylation.
    Validation : Monitor intermediates via TLC or HPLC, and confirm purity using NMR (e.g., δ 3.8 ppm for methoxy protons) .**

Basic: How can researchers ensure purity and structural fidelity of this compound?

Answer:

  • Chromatography : Use silica gel chromatography with ethyl acetate/hexane gradients to remove unreacted precursors.
  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify absence of impurities (e.g., residual alkyl halides at δ 1.2–1.5 ppm).
    • FT-IR : Confirm hydroxylamine N–O stretch (~930 cm⁻¹) and methoxy C–O stretch (~1250 cm⁻¹) .
  • Mass spectrometry : ESI-MS (negative mode) should show [M–H]⁻ at m/z 153.1 (C₇H₉NO₂⁻).

Advanced: How does the electronic nature of the 3-methoxyphenyl group influence regioselectivity in nucleophilic reactions?

Answer:
The 3-methoxy substituent exerts a meta-directing effect via resonance and inductive effects:

  • Resonance stabilization : The methoxy group donates electron density to the aromatic ring, activating para and ortho positions. However, steric hindrance at the ortho position favors para substitution in electrophilic reactions.
  • Nucleophilic reactions : Hydroxylamine’s lone pair on oxygen participates in bifunctional catalysis , where proton transfer occurs between hydroxylamine’s oxygen and nitrogen atoms during nucleophilic attack (e.g., acylation) .
    Contradiction : Theoretical calculations for similar systems (e.g., phenyl acetate + hydroxylamine) predict N-acylation as dominant, but experimental data show O-acylation due to solvation effects .

Advanced: What analytical challenges arise in quantifying this compound in complex matrices?

Answer:

  • Derivatization : Use O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride to enhance GC-MS sensitivity via electron-capture negative ionization (ECNI) .
  • Chromatographic interference : Co-elution with phenolic byproducts can occur; optimize HPLC gradients (e.g., C18 column, 0.1% TFA in acetonitrile/water) .
  • Stability : Hydroxylamine derivatives are prone to oxidation; store samples at –20°C under argon and add stabilizers (e.g., EDTA) .

Advanced: How do computational studies resolve contradictions between experimental and theoretical reaction outcomes?

Answer:
For reactions involving hydroxylamine derivatives, density functional theory (DFT) at the B3LYP/6-311+G(2df,2p) level helps reconcile discrepancies:

  • Example : Hydroxylamine + phenyl acetate shows experimental O-acylation dominance despite higher theoretical N-acylation barriers. Solvation corrections (e.g., PCM models) lower O-acylation’s ΔG‡ by 2–3 kcal/mol, aligning with observed kinetics .
    Recommendation : Combine solvent continuum models with explicit water molecules for accurate transition-state modeling .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Keep in amber vials at –20°C to prevent oxidation to nitroso derivatives.
  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes for air-sensitive reactions.
  • Decontamination : Neutralize spills with 10% acetic acid before disposal .

Advanced: What applications does this compound have in materials science?

Answer:

  • Graphene synthesis : Hydroxylamine derivatives reduce graphene oxide (GO) efficiently under mild conditions (50°C, pH 9–10), producing conductive graphene with C/O ratio >8:1 .
  • Mechanism : The hydroxylamine group removes epoxide and hydroxyl groups via nucleophilic attack, restoring sp² hybridization .

Advanced: How can isotopic labeling (e.g., ¹⁵N) advance mechanistic studies of this compound?

Answer:

  • Tracer studies : ¹⁵N-labeled this compound elucidates N–O bond cleavage pathways in catalytic cycles (e.g., via ¹H-¹⁵N HMBC NMR).
  • Kinetic isotope effects (KIE) : Compare kH/kD to identify rate-determining steps (e.g., proton transfer vs. bond formation) .

Basic: What are the key differences between this compound and its ortho/para isomers?

Answer:

  • Reactivity : The 3-methoxy group reduces steric hindrance compared to ortho isomers, enhancing electrophilic substitution rates.
  • Solubility : Para isomers exhibit lower aqueous solubility due to symmetry-driven crystallinity.
  • Spectroscopic shifts : ¹³C NMR distinguishes isomers (e.g., methoxy carbon at δ 55–57 ppm for meta vs. δ 60–62 ppm for para) .

Advanced: How does hydroxylamine’s redox activity impact its role in catalytic systems?

Answer:

  • Oxidation : Forms nitroso intermediates (R–N=O), which participate in C–N coupling reactions (e.g., Ullmann-type couplings).
  • Reduction : Acts as a hydrogen donor in transfer hydrogenation, reducing ketones to amines under mild conditions.
    Caution : Competing disproportionation (to NH₃ and N₂O) can occur at high pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.